Nmphmi

Description

Based on the available evidence, "Nmphmi" may relate to a neuroactive compound or a nanomaterial, given the focus of sources on neuropsychopharmacology (e.g., ) and nanomaterial classification (). Without further structural or functional characterization, assumptions about its identity remain speculative.

Propriétés

Numéro CAS |

130081-94-6 |

|---|---|

Formule moléculaire |

C14H16N2O |

Poids moléculaire |

228.29 g/mol |

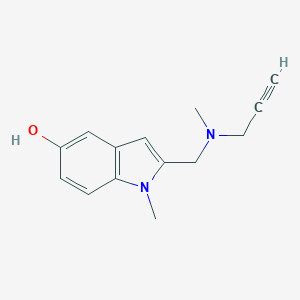

Nom IUPAC |

1-methyl-2-[[methyl(prop-2-ynyl)amino]methyl]indol-5-ol |

InChI |

InChI=1S/C14H16N2O/c1-4-7-15(2)10-12-8-11-9-13(17)5-6-14(11)16(12)3/h1,5-6,8-9,17H,7,10H2,2-3H3 |

Clé InChI |

HFMZYVHURLNZFT-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |

SMILES canonique |

CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |

Autres numéros CAS |

130081-94-6 |

Synonymes |

N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine NMPHMI |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nmphmi typically involves multi-step organic reactions. One common approach might include:

Formation of the Indole Core: Starting with a precursor such as 5-hydroxyindole, various reactions like Fischer indole synthesis can be employed.

Alkylation: The indole core can be alkylated using reagents like methyl iodide to introduce the N-methyl group.

Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Nmphmi can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can target the indole ring or the propargyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole ketones, while reduction could produce indole alcohols.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Nmphmi involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Challenges in Comparing "Nmphmi" with Similar Compounds

The lack of standardized protocols for compound similarity assessment complicates comparisons. Key issues include:

- Data Standardization : Variability in measurement techniques (e.g., NMR, MS, elemental analysis) and metadata standards creates inconsistencies in reported properties .

- Structural Ambiguity: Without structural data (e.g., IUPAC name, SMILES notation, or spectral fingerprints), aligning "this compound" with analogs is unfeasible .

- Functional Overlap: Functional similarity (e.g., pharmacological activity) cannot be inferred without bioassay data or clinical trial results .

Methodological Frameworks for Compound Comparison

While "this compound" itself lacks data, evidence highlights methodologies applicable to comparative analysis:

Case Study: Gaps in "this compound" Literature

The absence of "this compound" in indexed databases (e.g., PubMed, MeSH) suggests it may be an experimental or proprietary compound. For example:

- NLM-Chem Guidelines : Chemical entity recognition in PubMed requires validated structural data and MeSH identifiers, which "this compound" lacks .

- EMA Drug Similarity Assessments: Regulatory frameworks mandate structural, functional, and clinical PK/PD data for comparisons, none of which are available for "this compound" .

Recommendations for Future Research

To enable meaningful comparisons, the following steps are critical:

Structural Elucidation: Publish full spectral data (¹H/¹³C NMR, HRMS) and IUPAC nomenclature .

Bioactivity Profiling : Conduct in vitro/in vivo assays to define pharmacological targets and mechanisms .

Standardized Metadata: Adopt InChI-like frameworks for nanomaterial or small-molecule classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.